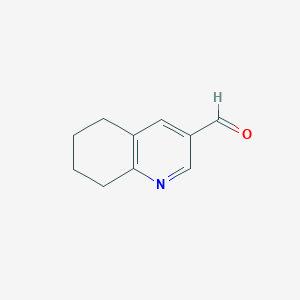

5,6,7,8-Tetrahydroquinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKSVGAJWHNIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159891-93-7 | |

| Record name | 5,6,7,8-tetrahydroquinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Profiles of 5,6,7,8 Tetrahydroquinoline 3 Carbaldehyde

Reactions of the Carbaldehyde Moiety

The aldehyde group at the C-3 position is a key site for reactivity, participating in a variety of condensation, oxidation, and reduction reactions typical of aromatic aldehydes.

The carbaldehyde group of 5,6,7,8-Tetrahydroquinoline-3-carbaldehyde readily undergoes condensation reactions with compounds containing an active methylene (B1212753) group, a classic example being the Knoevenagel condensation. bas.bgnih.gov This reaction involves a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by dehydration to form a new carbon-carbon double bond. researchgate.net Such reactions are typically catalyzed by weak bases like amines or their salts. bhu.ac.in

The products of these condensations are valuable intermediates for synthesizing more complex heterocyclic systems. For instance, reaction with malononitrile (B47326) would yield 2-((5,6,7,8-Tetrahydroquinolin-3-yl)methylene)malononitrile, a precursor for various fused heterocyclic structures. researchgate.netresearchgate.net Similarly, condensation with hydrazine (B178648) derivatives is a key step in the construction of fused pyrazole (B372694) rings, leading to the synthesis of pyrazolo[4,3-c]quinoline derivatives, which are of significant interest in medicinal chemistry. nih.govresearchgate.net

| Active Methylene Compound | Catalyst (Typical) | Product Structure | Product Name |

| Malononitrile | Piperidine / Ammonium (B1175870) Acetate | 0&chof=png&cht=chem&chl=NC(C%23N)%3DC%5BC1%5D%3DCC2%3DCCCNC2C1" alt="Structure of 2-((5,6,7,8-Tetrahydroquinolin-3-yl)methylene)malononitrile"> | |

| Ethyl Cyanoacetate | Piperidine / Acetic Acid | ||

| Hydrazine | Acid Catalyst | 0&chof=png&cht=chem&chl=C1%3DCC2%3DCCCNC2C%3DC1C3%3DCNN%3D3" alt="Structure of a Pyrazolo[4,3-c]quinoline derivative"> |

Interactive data table based on common Knoevenagel condensation reactions.

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. acs.org A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO4) and chromium-based reagents to milder, more selective agents. nih.gov The choice of reagent is often dictated by the presence of other sensitive functional groups in the molecule. For the oxidation of tetrahydroquinoline derivatives, care must be taken to avoid aromatization of the heterocyclic ring, which can occur under harsh conditions. nih.gov Milder reagents are therefore preferred to ensure the selective conversion of the aldehyde.

| Oxidizing Agent | Typical Conditions | Notes |

| Potassium Permanganate (KMnO4) | Basic, aqueous solution, heat | A strong, inexpensive oxidant. Risk of over-oxidation or side reactions. |

| Jones Reagent (CrO3/H2SO4) | Acetone, 0 °C to room temp. | Strong oxidant, but conditions are acidic. |

| Silver(I) Oxide (Ag2O) | Aqueous ammonia (B1221849) (Tollens' Reagent) | A mild oxidant used for selective aldehyde oxidation. |

| Hydrogen Peroxide (H2O2) | Basic conditions | A greener oxidizing agent, but may require specific catalysts or conditions. |

Interactive data table summarizing common agents for the oxidation of aldehydes to carboxylic acids.

Reduction of the carbaldehyde moiety yields the corresponding primary alcohol, (5,6,7,8-Tetrahydroquinolin-3-yl)methanol. This conversion is typically achieved with high efficiency using metal hydride reducing agents. masterorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose due to its mild nature, high selectivity for aldehydes and ketones, and compatibility with protic solvents like methanol (B129727) or ethanol. commonorganicchemistry.comacs.org For a more powerful reducing agent, lithium aluminum hydride (LiAlH4) can be used, although it is less selective and requires anhydrous conditions. youtube.com Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) is another effective method for this reduction.

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Mild and selective for aldehydes/ketones. masterorganicchemistry.comcommonorganicchemistry.com Safe and easy to handle. |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF (anhydrous) | Very powerful, reduces most carbonyl functional groups. libretexts.orgyoutube.com Reacts violently with water. |

| Catalytic Hydrogenation (H2/Catalyst) | Ethanol, Ethyl Acetate | Uses H2 gas and a metal catalyst (e.g., Pd/C, PtO2). Can also reduce other unsaturated groups. |

Interactive data table comparing common reagents for the reduction of aldehydes to alcohols.

Reactivity Involving the Nitrogen Heterocycle

The nitrogen atom and the partially saturated heterocyclic ring introduce another dimension to the reactivity of this compound.

Direct nucleophilic substitution on the heterocyclic ring of the tetrahydroquinoline system is generally challenging. Unlike fully aromatic quinolines which can undergo nucleophilic attack at the 2- and 4-positions if a leaving group is present, the tetrahydro- derivative lacks the full aromaticity that stabilizes the intermediate Meisenheimer complex. mdpi.com However, intramolecular nucleophilic aromatic substitution (SNAr) reactions have been reported for tetrahydroquinoline systems that are electronically activated or conformationally predisposed to ring expansion. nih.govresearchgate.net For the parent this compound, such reactions are not typical without prior modification. The primary site of nucleophilic character is the nitrogen atom itself.

The secondary amine nitrogen within the tetrahydroquinoline ring is nucleophilic and is the most reactive site on the heterocycle for derivatization. It readily participates in reactions such as N-alkylation and N-acylation.

N-Alkylation: The nitrogen can be alkylated using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), in the presence of a base to neutralize the acid formed. acs.org A particularly efficient method is reductive amination, where the tetrahydroquinoline is reacted with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org For example, a one-pot tandem reduction of a quinoline (B57606) followed by reductive alkylation with an aldehyde, catalyzed by boronic acid, provides a direct route to N-alkyl tetrahydroquinolines. acs.orgorganic-chemistry.org

N-Acylation: Reaction with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) leads to the formation of the corresponding N-acyl derivatives (amides). This reaction is typically high-yielding and serves to protect the nitrogen or introduce new functional groups.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K2CO3) | N-Alkyl Tetrahydroquinoline |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., Hantzsch ester) | N-Alkyl Tetrahydroquinoline acs.orgorganic-chemistry.org |

| N-Acylation | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | N-Acyl Tetrahydroquinoline (Amide) |

| N-Acylation | Acid Anhydride ((RCO)2O), Base | N-Acyl Tetrahydroquinoline (Amide) |

Interactive data table of N-functionalization reactions for the tetrahydroquinoline ring.

Transformations of the Saturated Carbocyclic Ring System

The saturated carbocyclic portion of this compound, which structurally resembles a cyclohexene (B86901) ring fused to the pyridine core, offers avenues for chemical modification that can significantly alter the molecule's steric and electronic properties. These transformations primarily involve the introduction of new functional groups or, less commonly, alterations to the ring structure itself.

The functionalization of the saturated ring is a key strategy for synthesizing a diverse range of 5,6,7,8-tetrahydroquinoline (B84679) derivatives. Research has predominantly focused on the C-8 position, which is adjacent to the nitrogen atom and benzylic in nature, making it susceptible to deprotonation and subsequent electrophilic attack.

One established method involves the generation of 8-lithio or 8-magnesio derivatives of 5,6,7,8-tetrahydroquinolines. These organometallic intermediates are powerful nucleophiles that can react with a variety of electrophiles to install new substituents at the C-8 position. For instance, reaction with carbon dioxide, followed by esterification, yields the corresponding 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. rsc.org These esters can be further converted into a range of functional groups, including amides, nitriles, and thioamides. rsc.org

A direct, one-step synthesis of 8-carboxamides and 8-thiocarboxamides is also possible by reacting the 8-lithio derivative with trimethylsilyl (B98337) isocyanate and isothiocyanate, respectively. researchgate.netrsc.org This approach provides a convenient route to these valuable derivatives. Furthermore, enantiomerically pure 8-substituted 5,6,7,8-tetrahydroquinolines can be synthesized. researchgate.net This is often achieved through lipase-catalyzed kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol, followed by substitution reactions that introduce groups like azides, thioacetates, and amines with an inversion of configuration. researchgate.netmdpi.com

Another important transformation is the oxidation of the C-8 methylene group to a ketone, yielding 5,6,7,8-tetrahydroquinolin-8-one. nih.gov This ketone serves as a valuable intermediate for further derivatization. nih.gov

| Starting Material/Intermediate | Reagent(s) | Product Functional Group at C-8 | Reference |

|---|---|---|---|

| 8-Lithio-5,6,7,8-tetrahydroquinoline | 1. CO2 2. Esterification | -COOR (Carboxylic ester) | rsc.org |

| 8-Lithio-5,6,7,8-tetrahydroquinoline | Trimethylsilyl isothiocyanate | -CSNH2 (Thiocarboxamide) | researchgate.netrsc.org |

| (R)-5,6,7,8-Tetrahydroquinolin-8-ol | Mesyl chloride, NaN3 | -N3 (Azide) | mdpi.com |

| 8-Benzylidene-5,6,7,8-tetrahydroquinoline | Ozonolysis | =O (Ketone) | nih.gov |

Ring-opening and rearrangement reactions involving the saturated carbocyclic ring of the 5,6,7,8-tetrahydroquinoline scaffold are not extensively documented in the scientific literature. The stability of the fused six-membered ring system generally disfavors such transformations under typical reaction conditions.

However, oxidative cleavage of the ring is possible under harsh conditions. For example, the ozonolysis of an 8-benzylidene derivative of 5,6,7,8-tetrahydroquinoline has been reported to cleave the double bond and ultimately lead to the formation of 5,6,7,8-tetrahydroquinolin-8-one, which involves the breakdown of the exocyclic substituent but maintains the integrity of the carbocyclic ring itself. nih.gov More drastic oxidative conditions could potentially lead to the cleavage of the carbocycle, although such reactions are not synthetically common for this specific system.

Rearrangement processes, such as Wagner-Meerwein shifts, are theoretically possible if a carbocation were generated at a suitable position on the saturated ring, but specific examples involving the this compound framework have not been reported. The development of such reactions remains an area for potential future investigation in synthetic chemistry.

Cascade and Annulation Reactions Facilitated by this compound

The 5,6,7,8-tetrahydroquinoline scaffold serves as a valuable building block in the synthesis of more complex, fused heterocyclic systems through cascade and annulation reactions. nih.gov The aldehyde group at the C-3 position is a key enabler of these transformations, acting as an electrophilic handle to initiate a sequence of bond-forming events.

A common strategy involves an initial condensation reaction at the aldehyde group, which then sets the stage for subsequent intramolecular cyclizations. For example, a Knoevenagel condensation of the aldehyde with an active methylene compound can be the first step in a cascade sequence. The resulting vinylogous system can then undergo intramolecular cyclization or participate in annulation reactions with other reagents to build additional rings onto the tetrahydroquinoline framework.

While specific examples starting from this compound are not abundant, the reactivity of related systems provides a clear precedent. The synthesis of 5,6,7,8-tetrahydroquinazolines from diarylidencyclohexanones (which are α,β-unsaturated ketones) and amidines proceeds via a cascade process initiated by a Michael addition, followed by cyclocondensation. nih.gov This illustrates how a functionalized cyclohexanone (B45756) ring, analogous to the saturated portion of the tetrahydroquinoline, can participate in annulation reactions.

Furthermore, domino reactions are a well-established method for synthesizing the 1,2,3,4-tetrahydroquinoline (B108954) core itself, often involving reduction or oxidation followed by cyclization. nih.gov By analogy, the pre-formed this compound can be envisioned as a substrate for further annulations, where the aldehyde participates in reactions like the Prins cyclization or Friedel-Crafts-type reactions under Lewis acid catalysis to form new carbocyclic or heterocyclic rings. beilstein-journals.org The combination of the aldehyde functionality with the unique electronic and steric environment of the tetrahydroquinoline core makes it a promising substrate for the development of novel cascade and annulation methodologies.

Spectroscopic and Crystallographic Characterization of 5,6,7,8 Tetrahydroquinoline 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the connectivity and chemical environment of each atom in 5,6,7,8-Tetrahydroquinoline-3-carbaldehyde can be mapped.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde, aromatic, and aliphatic protons.

Aldehyde Proton: A characteristic singlet for the aldehyde proton (-CHO) is anticipated in the downfield region, typically between δ 9.0 and 10.0 ppm. In analogous aromatic systems like 4,6,8-Triphenylquinoline-3-carbaldehyde, this proton appears as a singlet at δ 9.95 ppm. nih.gov

Aromatic Protons: The protons on the pyridine (B92270) ring (H-2 and H-4) are expected to appear as singlets or doublets in the aromatic region (δ 7.0–9.5 ppm). The H-2 proton, being adjacent to the nitrogen atom and deshielded by the aldehyde group, is expected to be the most downfield of the aromatic signals. For instance, the H-2 proton in 4,6,8-Triphenylquinoline-3-carbaldehyde resonates at δ 9.44 ppm. nih.gov

Aliphatic Protons: The eight protons of the saturated carbocyclic ring (positions 5, 6, 7, and 8) will produce complex, overlapping multiplet signals in the upfield region (δ 1.5–3.5 ppm). In derivatives like 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, these aliphatic protons appear as multiplets between δ 1.69 and 2.78 ppm. mdpi.com

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound and Comparison with a Related Derivative

| Proton | Expected Shift (ppm) | Multiplicity | Reported Shift in 4,6,8-Triphenylquinoline-3-carbaldehyde (ppm) nih.gov |

| -CHO | 9.5 - 10.0 | Singlet (s) | 9.95 |

| H-2 | 8.5 - 9.5 | Singlet (s) | 9.44 |

| H-4 | 7.5 - 8.5 | Singlet (s) | 7.37-7.63 (m, part of) |

| H-5, H-8 | 2.5 - 3.5 | Multiplet (m) | N/A |

| H-6, H-7 | 1.5 - 2.5 | Multiplet (m) | N/A |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, with a chemical shift expected around δ 190 ppm. This is consistent with data from 4,6,8-Triphenylquinoline-3-carbaldehyde, where this carbon appears at δ 191.8 ppm. nih.gov

Aromatic Carbons: The carbons of the pyridine ring and the fused benzene (B151609) ring system typically resonate in the δ 120–160 ppm range.

Aliphatic Carbons: The four sp³-hybridized carbons of the tetrahydro moiety (C-5, C-6, C-7, C-8) are expected in the upfield region of the spectrum, generally between δ 20 and 40 ppm. For example, in 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, the aliphatic carbons resonate at δ 19.55, 27.82, 28.85, and 34.26 ppm. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Expected Shift (ppm) | Reported Shift in 4,6,8-Triphenylquinoline-3-carbaldehyde (ppm) nih.gov |

| -CHO | ~192 | 191.8 |

| C-2 | ~150 | 153.4 |

| C-3 | ~135 | 132.8 |

| C-4 | ~145 | 147.7 |

| Aromatic/Quaternary | 120 - 150 | 124.4 - 147.2 |

| C-5, C-8 | 25 - 35 | N/A |

| C-6, C-7 | 20 - 30 | N/A |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguous assignment of ¹H and ¹³C signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be critical in establishing the spin system of the aliphatic ring by showing correlations between adjacent protons (H-5/H-6, H-6/H-7, H-7/H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the direct assignment of each protonated carbon signal (C-2/H-2, C-4/H-4, and all aliphatic C-H pairs).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for connecting different fragments of the molecule. Key HMBC correlations would include the correlation from the aldehyde proton to C-3 and C-4, and correlations from the aliphatic H-5 protons to the aromatic C-4 and C-4a carbons, thus confirming the fusion of the two rings and the position of the aldehyde group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key absorptions are:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected between 1680 and 1700 cm⁻¹. In related triarylquinoline-3-carbaldehyde derivatives, this peak is observed at 1685 cm⁻¹. nih.gov

Aldehyde C-H Stretch: Two weak but characteristic bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹.

C-H Stretch (Aliphatic): Absorption bands for the sp³ C-H bonds of the tetrahydro ring are expected just below 3000 cm⁻¹.

C=C and C=N Stretches: Vibrations from the aromatic pyridine ring will appear in the 1400–1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Aldehyde C=O | Stretch | 1680 - 1700 | Strong |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula for this compound is C₁₀H₁₁NO, corresponding to a monoisotopic mass of 161.084 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 161. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (-CHO) as carbon monoxide (M-28) or as a formyl radical (M-29). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Predicted analysis shows an [M+H]⁺ adduct at m/z 162.09134 and an [M+Na]⁺ adduct at m/z 184.07328. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated system of the quinoline-3-carbaldehyde core is the primary chromophore.

The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. In polar solvents, quinoline (B57606) derivatives typically exhibit two main absorption bands. scielo.br For quinoline-3-carbaldehyde systems, a strong absorption band related to π → π* transitions of the conjugated quinoline ring is observed between 275-285 nm. researchgate.net A second, lower-energy absorption band, often attributed to an n → π* transition of the carbonyl group, may also be present at longer wavelengths (around 350 nm). scielo.br The extension of conjugation or the introduction of various substituents can significantly shift these absorption maxima and influence the compound's photophysical properties, such as fluorescence. researchgate.net

Absorption Spectra

The absorption characteristics of tetrahydroquinoline derivatives are influenced by the electronic nature of the substituents on the quinoline ring. Studies on various derivatives reveal distinct absorption bands in the ultraviolet-visible region. For instance, the absorption spectra of certain 4,6,8-triarylquinoline-3-carbaldehyde derivatives have been characterized in chloroform (B151607) (CHCl₃).

Amino-N-methylene substituted derivatives, in particular, show intense absorption bands. mdpi.com A notable comparison is seen between derivatives where slight structural modifications lead to shifts in the absorption maximum (λabs). For example, two similar amino-N-methylene substituted derivatives exhibit strong absorption bands at 286 nm, while another derivative shows a slight red-shift with a broadened band at 295 nm. mdpi.com These shifts are often attributed to the donor properties of substituent groups, which can lower the energy of the π*-orbital of the quinoline ring, resulting in bathochromic shifts compared to their precursors. mdpi.com

| Compound Derivative | Solvent | Absorption Maximum (λabs) |

|---|---|---|

| 4,6,8-Triaryl-3-(amino)-N-(quinolin-3-yl)methylene (Derivative 1) | CHCl₃ | 286 nm |

| 4,6,8-Triaryl-3-(amino)-N-(quinolin-3-yl)methylene (Derivative 2) | CHCl₃ | 286 nm |

| 4,6,8-Triaryl-3-(amino)-N-(quinolin-3-yl)methylene (Derivative 3) | CHCl₃ | 295 nm |

Emission Spectra

The fluorescence properties of this compound derivatives are highly dependent on their molecular structure and the polarity of the solvent environment. mdpi.com Intramolecular charge transfer (ICT) plays a significant role in the fluorescence behavior of these compounds. mdpi.com

In solvents like chloroform, derivatives of 4,6,8-triarylquinoline-3-carbaldehyde exhibit characteristic fluorescence emission spectra. researchgate.net For example, upon excitation at 385 nm, specific amino-substituted derivatives display emission maxima (λem) at 429 nm, while a related compound emits at 410 nm. researchgate.net The solvent environment can cause shifts in these emission wavelengths, a phenomenon known as solvatochromism, where polar solvents stabilize the excited states. The introduction of different functional groups, such as styryl groups with electron-donating methoxy (B1213986) substituents, can increase π-electron delocalization and lead to enhanced emission maxima. researchgate.net

| Compound Derivative | Solvent | Excitation Wavelength (λex) | Emission Maximum (λem) |

|---|---|---|---|

| 4,6,8-Triaryl-3-(4-fluorophenyl)amino)-N-(quinolin-3-yl)methylene (Derivative A) | CHCl₃ | 385 nm | 429 nm |

| 4,6,8-Tris(4-fluorophenyl)-3-(4-fluorophenyl)amino-N-(quinolin-3-yl)methylene (Derivative B) | CHCl₃ | 385 nm | 429 nm |

| 4,6,8-Tris(4-methoxyphenyl)-3-(4-fluorophenyl)amino)-N-(quinolin-3-yl)methylene (Derivative C) | CHCl₃ | 385 nm | 410 nm |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

For the tetrahydroquinoline scaffold, a key structural feature is the conformation of the saturated cyclohexene (B86901) ring fused to the pyridine ring. Analysis reveals that this saturated ring often adopts a conformation that is intermediate between a half-chair and a sofa. In the closely related structure of 8-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline, the partially saturated ring is confirmed to adopt a sofa conformation. nih.gov This structural information is vital for understanding how these molecules interact with biological targets or self-assemble in the solid state.

Crystal System and Space Group Analysis

The analysis of the crystal system and space group provides fundamental information about the symmetry and packing of molecules within a crystal lattice. This analysis for a related compound, 6,7-Didro-5H-quinolin-8-one, highlights the complexities that can arise. nih.gov An initial symmetry check suggested the possibility of a higher symmetry orthorhombic space group, Pnma. nih.gov

However, attempting to refine the crystal structure within this higher symmetry space group resulted in a disordered model and poor refinement statistics. nih.gov This indicates the presence of pseudosymmetry, where the actual crystal structure possesses a lower symmetry. Such detailed analyses are crucial for accurately describing the molecular arrangement in the solid state.

| Compound | Suggested Higher Symmetry Space Group | Reason for Lower Symmetry Refinement |

|---|---|---|

| 6,7-Didro-5H-quinolin-8-one | Pnma | Pseudosymmetry leading to a disordered model and high R-values upon refinement |

Hydrogen-Bonding Network Elucidation

The elucidation of hydrogen-bonding networks is a key aspect of crystallographic analysis, as these non-covalent interactions play a crucial role in stabilizing the crystal structure. In the solid state, the conformation of tetrahydroquinoline derivatives can be stabilized by such hydrogen-bonding networks.

However, the presence and nature of these interactions can vary significantly depending on the specific substituents of the derivative. For instance, in the crystal structure of 6,7-Didro-5H-quinolin-8-one, no classical hydrogen bonds were observed. nih.gov The molecules instead form layers in the crystal lattice without being linked by traditional hydrogen bonds. nih.gov In other, more complex derivatives, different types of non-covalent interactions, such as halogen bonds, have been observed to direct the formation of self-assembled dimers. rsc.org

Computational and Theoretical Investigations on 5,6,7,8 Tetrahydroquinoline 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5,6,7,8-Tetrahydroquinoline-3-carbaldehyde, DFT calculations provide a foundational understanding of its electronic properties. Studies on analogous compounds, such as 2-choloro-6,8-dimethylquinoline-3-carboxaldehyde, have demonstrated that the choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data. researchgate.net For instance, the B3LYP functional combined with the 6–311 + G(2d) basis set has been shown to provide a good balance of accuracy and computational cost for quinoline (B57606) derivatives. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals indicate a molecule's ability to donate or accept electrons.

The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor. The LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For quinoline derivatives, DFT calculations have shown that the HOMO is typically distributed over the quinoline ring system, while the LUMO is often localized on the electron-withdrawing groups and the pyridine (B92270) part of the quinoline ring. arabjchem.orgmdpi.com In the case of this compound, the carbaldehyde group, being electron-withdrawing, would be expected to significantly influence the LUMO's energy and localization.

Table 1: Representative Frontier Molecular Orbital Energies for a Quinoline-3-Carbaldehyde Analog (Data based on 2-choloro-6,8-dimethylquinoline-3-carboxaldehyde, calculated using B3LYP/6–311 + G(2d))

| Orbital | Energy (eV) |

| HOMO | -6.803 |

| LUMO | -2.722 |

| Energy Gap (ΔE) | 4.081 |

This interactive table is based on data from a closely related compound and serves as an illustrative example. researchgate.net

Prediction of Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. nih.govrsc.org These descriptors provide a more quantitative picture of the molecule's chemical behavior.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO. arabjchem.org

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO. arabjchem.org

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Softer molecules are more reactive.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -χ). arabjchem.org

These descriptors, calculated for analogous quinoline derivatives, provide a framework for predicting the reactivity of this compound.

Table 2: Predicted Chemical Reactivity Descriptors for a Quinoline-3-Carbaldehyde Analog (Calculated from the data in Table 1)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.803 |

| Electron Affinity (A) | 2.722 |

| Electronegativity (χ) | 4.763 |

| Chemical Hardness (η) | 2.041 |

| Chemical Softness (S) | 0.490 |

| Electrophilicity Index (ω) | 5.558 |

This interactive table illustrates the typical values for a quinoline-3-carbaldehyde derivative. researchgate.net

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods used to study the conformational landscape and dynamic behavior of molecules. nih.gov For a molecule like this compound, which has a flexible saturated ring, these methods are invaluable for understanding its three-dimensional structure and flexibility.

Conformational Restriction and Rigidification Studies

The tetrahydroquinoline ring system can adopt several conformations. High-level quantum chemistry calculations on the parent 1,2,3,4-tetrahydroquinoline (B108954) have identified four stable conformations, which exist as two pairs of energetically equivalent enantiomers. rsc.org These conformers are separated by low energy barriers, suggesting that the ring is quite flexible. rsc.org The introduction of a carbaldehyde group at the 3-position would likely influence the conformational preferences of the ring system due to steric and electronic effects.

Molecular dynamics simulations can be employed to explore the conformational space of this compound over time, providing insights into the stability of different conformers and the energy barriers for interconversion. mdpi.commdpi.com Such studies on related quinoline derivatives have been used to understand their interactions with biological targets by revealing how the molecule adapts its shape to fit into a binding site. mdpi.comnih.gov These simulations can also reveal the role of solvent molecules in stabilizing certain conformations. arabjchem.org

In Silico Prediction of Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools for elucidating reaction mechanisms, allowing for the exploration of transition states and reaction intermediates that may be difficult to observe experimentally. rsc.org For this compound, in silico methods can predict the pathways of various reactions.

The aldehyde functional group is a key site for chemical transformations. Computational models can predict the sites of metabolism, for example, by aldehyde oxidase. mdpi.com Such models often use quantum chemical calculations to determine the most likely sites for oxidation.

Furthermore, the reaction mechanisms for the synthesis of quinoline and tetrahydroquinoline derivatives have been investigated computationally. For instance, the Doebner-von Miller reaction, a classic method for quinoline synthesis, involves intermediates and transition states that can be modeled to understand the reaction pathway and factors influencing the yield and regioselectivity. nih.gov Similarly, the reactivity of the carbaldehyde group in reactions such as nucleophilic addition or reduction can be modeled to predict the most favorable pathways and the stereochemistry of the products.

Correlation of Theoretical Calculations with Experimental Spectroscopic Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. illinois.edu For this compound, calculated spectroscopic data, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, can be compared with experimentally obtained spectra.

DFT calculations have been shown to accurately predict the vibrational spectra (IR and Raman) of quinoline-3-carbaldehyde. researchgate.net By scaling the calculated frequencies, a near-perfect agreement with experimental frequencies can be achieved. researchgate.net This correlation not only validates the computational method but also allows for a more confident assignment of the experimental spectral bands to specific vibrational modes of the molecule.

Similarly, theoretical NMR spectra can be calculated and compared with experimental data. For tetrahydroquinoline derivatives, the calculated 1H and 13C NMR chemical shifts generally show good agreement with experimental values, aiding in the structural elucidation and confirmation of the synthesized compounds. rsc.orgresearchgate.net

Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis). illinois.edu Studies on quinoline carboxaldehydes have shown that TD-DFT calculations can reproduce the experimental spectra with good accuracy, allowing for the assignment of electronic transitions. illinois.edu

Synthesis and Chemical Utility of Derivatives and Analogues of 5,6,7,8 Tetrahydroquinoline 3 Carbaldehyde

Carboxylic Acid and Ester Derivatives of 5,6,7,8-Tetrahydroquinoline (B84679)

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. Consequently, 5,6,7,8-tetrahydroquinoline-3-carbaldehyde serves as a direct precursor to 5,6,7,8-tetrahydroquinoline-3-carboxylic acid. This derivative is noted for its bacteriostatic properties, particularly against Staphylococcus aureus. Its mechanism is believed to involve the inhibition of essential enzyme production required for protein synthesis through interaction with hydroxyl groups on the bacterial cell membrane. The bacteriostatic activity of 5,6,7,8-tetrahydroquinoline-3-carboxylic acid also extends to other bacteria, including Mycobacterium tuberculosis and Mycobacterium avium complex.

While the focus is on the 3-substituted derivatives, related research on other positions of the tetrahydroquinoline ring provides context for the scaffold's reactivity. For instance, a series of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters have been synthesized. rsc.org These were prepared by reacting 8-lithio or 8-magnesio derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide, followed by esterification. rsc.org The resulting esters were further converted into corresponding amides, nitriles, and thioamides, demonstrating the utility of these carboxylic acid derivatives as synthetic intermediates. rsc.org

Carbonitrile Analogues of 5,6,7,8-Tetrahydroquinoline

The carbonitrile moiety is a valuable functional group that serves as a precursor for various nitrogen-containing heterocycles. Several efficient methods have been developed for the synthesis of 5,6,7,8-tetrahydroquinoline-3-carbonitrile (B2411910) analogues.

A one-pot, multi-component reaction provides a straightforward route to 2-alkoxy-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles. This synthesis involves the reaction of cyclohexanone (B45756), various aromatic aldehydes, and malononitrile (B47326) in an alcoholic solvent. nih.gov The reaction can be catalyzed by sodium alkoxide and has also been adapted for microwave-assisted conditions, leading to excellent yields. nih.gov These carbonitrile derivatives have shown moderate to good antimicrobial activity. nih.gov

Another key synthetic intermediate, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638), is prepared by treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium (B1175870) acetate. researchgate.netiiste.org This compound is a critical building block for the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-b]quinolines. researchgate.netiiste.org

Furthermore, (3-cyano-5,6,7,8-tetrahydroquinolin-2(1H)-ylidene)malononitriles have been synthesized through the condensation of arylmethylidene malononitrile dimers with N-(1-cyclohexen-1-yl) morpholine (B109124). organic-chemistry.org The proposed mechanism involves a Michael addition, followed by intramolecular cyclization, oxidation by air, and subsequent elimination of morpholine upon acidification. organic-chemistry.org

| Starting Materials | Reagents/Conditions | Product | Reference(s) |

| Cyclohexanone, Aromatic Aldehyde, Malononitrile | Alcohol, Sodium Alkoxide, Microwave | 2-Alkoxy-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | nih.gov |

| Cyclohexanone, 2-Benzylidenemalononitrile | Ammonium Acetate | 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | researchgate.netiiste.org |

| Arylmethylidene Malononitrile Dimer, N-(1-cyclohexen-1-yl) morpholine | Heat, HCl (acidification) | [4-Aryl-3-cyano-5,6,7,8-tetrahydroquinolin-2(1H)-ylidene]malononitrile | organic-chemistry.org |

Fused Heterocyclic Systems Derived from the 5,6,7,8-Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline core, particularly when functionalized with reactive groups like amino and cyano at the 2- and 3-positions, is an excellent platform for the construction of more complex, fused heterocyclic systems.

Pyrimido[4,5-b]quinoline Derivatives

Pyrimido[4,5-b]quinolines are an important class of fused heterocycles. The synthesis of these systems often begins with 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1279204) derivatives. The vicinal amino and cyano groups are perfectly positioned to undergo cyclization reactions with various one-carbon or three-atom synthons to form the pyrimidine (B1678525) ring.

For example, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been shown to react with a range of reagents to yield diverse pyrimido[4,5-b]quinoline derivatives. iiste.org

Urea or Thiourea : Reaction in the presence of sodium ethoxide affords 4-amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-one or the corresponding thione. iiste.org

Formamide (B127407) : Refluxing with excess formamide yields 4-amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline. iiste.orgnih.gov

Formic Acid : Treatment with formic acid followed by cyclization with alkaline hydrogen peroxide gives 5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one. iiste.orgnih.gov

Carbon Disulfide : Reaction leads to the formation of a fused pyrimidinedithione derivative. researchgate.net

Isocyanates/Isothiocyanates : These reagents react to form substituted ureido or thioureido intermediates, which readily cyclize to produce fused heterocyclic systems. iiste.orgnih.gov

These synthetic strategies highlight the utility of the 2-amino-3-carbonitrile scaffold as a versatile precursor for building complex, biologically relevant molecules.

| Precursor | Reagent(s) | Fused Product | Reference(s) |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Thiourea / Sodium Ethoxide | 4-Amino-10-phenyl-pyrimido[4,5-b]quinoline-2(1H)-thione | iiste.org |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Formamide | 4-Amino-5-phenyl-pyrimido[4,5-b]quinoline | iiste.orgnih.gov |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Formic Acid, then H₂O₂/K₂CO₃ | 5-Phenyl-pyrimido[4,5-b]quinolin-4(3H)-one | iiste.orgnih.gov |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Phenylisothiocyanate / TEA | 3,5-Diphenyl-4-imino-pyrimido[4,5-b]quinoline-2(1H)-thione | iiste.orgnih.gov |

Thieno[2,3-b]quinoline Derivatives

The fusion of a thiophene (B33073) ring to the quinoline (B57606) core results in thieno[2,3-b]quinolines, a class of compounds with significant interest. The synthesis of their tetrahydro derivatives can be achieved through various cyclization strategies. One of the most common approaches is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group adjacent to a carbonyl or cyano group.

Pyrano[3,2-g]quinoline and Furo[3,2-g]quinoline Derivatives

The synthesis of pyrano- and furo-fused quinolines is an active area of research. However, the literature prominently features isomers such as pyrano[3,2-c], pyrano[3,2-h], furo[3,2-c], and furo[2,3-b]quinolines. iiste.orgnih.govnih.goviiste.org For example, pyrano[3,2-c]quinoline derivatives have been synthesized via one-pot multicomponent condensation of 2,4-dihydroxy-1-methylquinoline, malononitrile, and various aldehydes. nih.gov Similarly, ethyl 6-halo-2-oxo-2H-pyrano[3,2-h]quinoline-3-carboxylates have been prepared from 5-halo-8-hydroxyquinoline-7-carboxaldehyde and diethyl malonate. iiste.orgiiste.org

Specific, well-established synthetic routes leading to pyrano[3,2-g]quinoline or furo[3,2-g]quinoline systems directly from 5,6,7,8-tetrahydroquinoline precursors are not extensively documented in the surveyed chemical literature. The focus remains on other regioisomeric forms of these fused systems.

Other Annulated and Polycyclic Systems

The versatility of the 5,6,7,8-tetrahydroquinoline scaffold extends to the synthesis of various other fused heterocyclic systems, including those containing pyrazole (B372694), isoxazole, and triazole rings.

Pyrazolo[3,4-b]quinolines : 5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinoline derivatives can be synthesized by condensing a 5-aminopyrazole aldehyde with cyclohexanone in glacial acetic acid. nih.gov In another approach, aminopyrazoles react with benzylhydrazines and ethoxymethylenemalononitrile (B14416) to form intermediates that can be further cyclized. nih.gov Multicomponent reactions involving an aromatic aldehyde, dimedone (a cyclohexanone derivative), and a 5-aminopyrazole provide a facile route to these systems, often under microwave irradiation. researchgate.net

Isoxazolo[5,4-b]quinolines : The synthesis of 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones has been achieved through a one-step, three-component microwave-assisted reaction. researchgate.net This reaction involves an aromatic aldehyde, dimedone, and 3-methylisoxazol-5-amine, where the Knoevenagel adduct of the aldehyde and dimedone reacts with the aminodiazole to form the fused product. researchgate.net

Triazolo[4,5-b]quinolines : The synthesis of 4-aryl-5,6,7,8-tetrahydro-3H-1,2,3-triazolo[4,5-b]quinoline-9-(4H)-ones has been reported. The pathway involves the transamination of an enaminone, followed by cyclization under basic conditions to form the fused triazolo-tetrahydroquinoline system.

These examples underscore the modularity of the tetrahydroquinoline core in constructing a diverse range of polycyclic heterocyclic architectures.

Stereochemical Aspects in Derivative Synthesis

The synthesis of derivatives from this compound introduces significant stereochemical considerations, primarily centered on the creation of new chiral centers and the influence of any pre-existing chirality within the tetrahydroquinoline scaffold. The aldehyde functional group at the C3 position is prochiral, meaning it can be converted into a chiral center through various addition reactions. Furthermore, the saturated portion of the tetrahydroquinoline ring can itself be chiral, leading to the potential for diastereoselective transformations.

The control of stereochemistry in the synthesis of these derivatives can be approached in several ways, including substrate-controlled, auxiliary-controlled, reagent-controlled, and catalyst-controlled methods. While specific studies on the stereoselective derivatization of this compound are not extensively detailed in the available literature, the principles of asymmetric synthesis for analogous heterocyclic aldehydes are well-established and applicable.

A key strategy involves the asymmetric reduction of the aldehyde to form a chiral alcohol or the asymmetric addition of nucleophiles to the carbonyl group. For instance, the use of chiral reducing agents or catalysts in the hydrogenation of the aldehyde can lead to the formation of one enantiomer of the corresponding alcohol in excess.

Another significant area of stereochemical control relates to the synthesis of chiral tetrahydroquinoline scaffolds that are then used as precursors. Research has demonstrated the successful synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives. nih.govresearchgate.net These chiral building blocks can be employed as ligands in metal-catalyzed asymmetric reactions, highlighting the importance of stereochemistry in this class of compounds. nih.govresearchgate.net For example, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in the asymmetric transfer hydrogenation of imines, achieving modest to good enantioselectivity. nih.govresearchgate.netmdpi.com

The synthesis of these chiral ligands often starts with the dynamic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol, utilizing enzymes like Candida antarctica lipase (B570770) B to achieve high enantiomeric purity. nih.gov This enzymatic resolution provides access to enantiomerically enriched (R)- and (S)-8-hydroxy-5,6,7,8-tetrahydroquinoline, which can then be converted to other chiral derivatives, such as the corresponding 8-amino compounds. nih.govsemanticscholar.org

Should a chiral center already be present in the 5,6,7,8-tetrahydroquinoline ring system of the 3-carbaldehyde starting material, any subsequent reaction at the aldehyde group would be a diastereoselective process. The existing stereocenter would exert facial selectivity on the approaching nucleophile, leading to the preferential formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is a fundamental concept in asymmetric synthesis.

While the primary focus is often on creating new stereocenters, it is also crucial to consider the potential for racemization under certain reaction conditions, which could compromise the stereochemical integrity of the desired product.

The following table summarizes the results from the asymmetric transfer hydrogenation of various 1-aryl substituted-3,4-dihydroisoquinolines using rhodium complexes with chiral ligands derived from 8-amino-5,6,7,8-tetrahydroquinoline, illustrating the feasibility of achieving stereocontrol in related heterocyclic systems.

Table 1: Asymmetric Transfer Hydrogenation of Dihydroisoquinolines using Chiral Tetrahydroquinoline-Based Ligands

| Substrate | Catalyst | Conversion (%) | ee (%) |

|---|---|---|---|

| 1-Phenyl-3,4-dihydroisoquinoline | [RhCpCl((R)-CAMPY)] | >99 | 69 |

| 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline | [RhCpCl((R)-CAMPY)] | >99 | 55 |

| 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | [RhCpCl((R)-CAMPY)] | >99 | 65 |

| 1-Methyl-3,4-dihydroisoquinoline | [RhCpCl((R)-CAMPY)] | >99 | 15 |

| 1-Phenyl-3,4-dihydroisoquinoline | [RhCpCl((R)-Me-CAMPY)] | >99 | 60 |

Data sourced from Facchetti, G., et al. (2023). mdpi.com

Advanced Applications of 5,6,7,8 Tetrahydroquinoline 3 Carbaldehyde in Material Science and Synthetic Organic Chemistry

Role as a Versatile Building Block in Complex Organic Synthesis

5,6,7,8-Tetrahydroquinoline-3-carbaldehyde is a highly valued intermediate in organic synthesis, primarily due to the presence of the tetrahydroquinoline scaffold and a chemically adaptable aldehyde functional group. The tetrahydroquinoline nucleus is a prevalent core structure in numerous natural products and synthetic pharmaceuticals, recognized for a wide range of biological activities. nih.gov The aldehyde group provides a reactive site for a multitude of chemical transformations, allowing for the construction of more intricate molecular architectures. This synthetic flexibility enables its use in the creation of diverse and complex organic molecules.

Synthesis of Alkaloid Scaffolds

The tetrahydroquinoline framework is a fundamental structural motif in a vast number of biologically active alkaloids. nih.govresearchgate.net While direct, multi-step syntheses of specific natural alkaloids starting from this compound are not extensively detailed in readily available literature, its potential as a precursor is clear. The aldehyde functionality is a key handle for cyclization reactions that are crucial for building the polycyclic systems typical of many alkaloids. For instance, the aldehyde can undergo reactions such as reductive amination followed by intramolecular cyclization to form fused-ring systems. The development of novel synthetic schemes to generate tetrahydroquinolines with unique substitution patterns is a continuous area of research, as these scaffolds are central to the design of new therapeutic agents. nih.gov

Preparation of High-Value Fine Chemicals and Advanced Intermediates

The true versatility of this compound is demonstrated in its capacity to be transformed into a variety of advanced intermediates and fine chemicals. The aldehyde group can be readily modified, serving as a gateway to other functional groups and more complex structures. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or engaged in carbon-carbon bond-forming reactions. These transformations convert the initial building block into more specialized intermediates for the pharmaceutical and chemical industries.

One notable application is in the synthesis of fused heterocyclic systems. For example, related 2-amino-tetrahydroquinoline-3-carbonitrile derivatives, which share the core scaffold, are used as precursors to synthesize tetrahydropyrimido[4,5-b]-quinoline derivatives through reactions with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or isothiocyanates. mdpi.com This highlights the utility of the substituted tetrahydroquinoline core in creating complex, multi-ring structures of medicinal interest.

Table 1: Versatile Synthetic Transformations of this compound

| Reaction Type | Reagent(s) | Product Functional Group | Significance |

|---|---|---|---|

| Oxidation | e.g., KMnO₄, Ag₂O | Carboxylic Acid | Precursor for amides, esters, and other acid derivatives. |

| Reduction | e.g., NaBH₄, H₂/Pd | Alcohol (Methanol) | Can be used in ether synthesis or as a directing group. |

| Reductive Amination | Amine, Reducing Agent | Amine | Forms C-N bonds, crucial for many bioactive molecules. nih.gov |

| Wittig Reaction | Phosphonium Ylide | Alkene | Creates C=C bonds for extending carbon chains. |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound | α,β-Unsaturated System | Forms new C-C bonds and conjugated systems. |

| Schiff Base Formation | Primary Amine | Imine | A common pathway to introduce diverse substituents. |

Applications in the Development of Functional Materials

The quinoline (B57606) ring system, even in its partially saturated form, possesses electronic properties that make it a candidate for the development of novel functional materials. The ability to introduce various substituents allows for the fine-tuning of these properties.

Electronic and Optical Materials (e.g., Fluorescent Sensors, OLEDs)

Quinoline derivatives are known for their potential in optoelectronic applications, including as emitting chromophores and as ligands in organic light-emitting diodes (OLEDs). researchgate.net Research into polysubstituted quinolines has shown that the quinoline framework can act as an electron-acceptor unit in donor-π-acceptor systems, which are desirable for photophysical applications. researchgate.net

Specifically, derivatives of quinoline-3-carbaldehyde have been investigated for their fluorescent properties. A study on 4,6,8-triarylquinoline-3-carbaldehydes, synthesized via Suzuki-Miyaura cross-coupling from a halogenated quinoline-3-carbaldehyde precursor, demonstrated that these compounds exhibit strong fluorescence. researchgate.net This suggests that the quinoline-3-carbaldehyde core is a promising scaffold for creating new fluorophores. While the hydrogenation of the benzo ring in this compound would alter the specific electronic and photophysical properties, the underlying potential of the core structure remains.

Table 2: Photophysical Properties of Related 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives

| Compound | Substituent (Ar) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Derivative 1 | Phenyl | 355 | 506 | 0.04 |

| Derivative 2 | 4-Methoxyphenyl | 358 | 510 | 0.05 |

| Derivative 3 | 4-(Trifluoromethyl)phenyl | 354 | 502 | 0.03 |

Data derived from studies on related aromatic quinoline-3-carbaldehydes to illustrate the potential of the core scaffold. researchgate.net

Polymeric Materials

The application of this compound in polymeric materials is an area of potential rather than established use. Based on fundamental organic chemistry principles, the aldehyde group is a versatile functional handle for polymerization processes. It can undergo condensation reactions with difunctional or polyfunctional amines to form polyimines, also known as poly(Schiff base)s. These polymers are known for their thermal stability and potential applications in electronics and as ligands for catalysts. Furthermore, the molecule could be grafted onto existing polymer backbones to introduce the specific chemical and physical properties of the tetrahydroquinoline moiety.

Application in Agricultural Chemistry as Intermediate for Agrochemicals

The tetrahydroquinoline scaffold is not only significant in pharmaceuticals but also holds potential in the field of agricultural chemistry. researchgate.net Many bioactive molecules used as agrochemicals contain nitrogen heterocyclic rings. Research has indicated that certain alkylated heterocyclic compounds, including those with a quinoline core, have potential applications as recyclable agrochemicals. arabjchem.org The development of synthetic routes to novel tetrahydroquinolines is considered valuable for designing molecules with promising bioactivities, including those relevant to crop protection. arabjchem.org

The reactive aldehyde group of this compound allows it to serve as a starting point for a diverse library of derivatives. Through reactions like Schiff base formation, a wide range of chemical functionalities can be introduced, enabling the systematic exploration of structure-activity relationships for potential herbicidal, fungicidal, or insecticidal properties.

Scaffold for Molecular Probes in Chemical Research

The this compound framework serves as a foundational structure for the development of molecular probes due to the inherent properties of the tetrahydroquinoline ring system and the reactivity of the aldehyde functional group. Although specific applications of this exact scaffold in molecular probes are not extensively documented in publicly available research, its structural components suggest significant potential in this area.

The design of molecular probes often relies on a modular approach, incorporating a signaling unit (fluorophore), a recognition element (receptor), and a linker. The this compound can be envisioned as a key building block in such systems.

Key Structural Features and Synthetic Utility:

Reactive Aldehyde Group: The carbaldehyde at the C-3 position is a crucial feature, enabling the straightforward synthesis of a wide array of derivatives. It can readily undergo condensation reactions, particularly with primary amines, to form Schiff bases (imines). This reaction is a common and efficient method for conjugating the tetrahydroquinoline scaffold to other molecules, such as recognition moieties for specific analytes or biomolecules.

Tetrahydroquinoline Core: The partially saturated nature of the tetrahydroquinoline ring imparts a distinct conformational flexibility compared to its fully aromatic counterpart, quinoline. This can influence the binding affinity and selectivity of a probe for its target. The nitrogen atom within the heterocyclic ring can also act as a coordination site for metal ions, a property often exploited in the design of chemosensors.

Potential Applications in Probe Development:

The derivatization of this compound can lead to the creation of various types of molecular probes, including:

Fluorescent Chemosensors for Metal Ions: By introducing appropriate chelating groups through reaction at the aldehyde function, it is theoretically possible to develop fluorescent sensors for various metal ions. The binding of a metal ion to the probe can induce changes in the electronic properties of the molecule, leading to a detectable change in its fluorescence emission (e.g., "turn-on" or "turn-off" sensing).

Probes for Biological Thiols: The aldehyde group can react with thiols, such as cysteine or glutathione, which are important biological molecules. This reactivity could be harnessed to design probes for detecting and quantifying these species in biological systems.

pH Sensors: The nitrogen atom in the tetrahydroquinoline ring can be protonated or deprotonated depending on the pH of the surrounding environment. This can affect the photophysical properties of the molecule, making it a potential candidate for the development of pH-sensitive fluorescent probes.

Hypothetical Probe Synthesis and Sensing Mechanism:

A hypothetical example of a molecular probe derived from this compound is a Schiff base formed with an aniline (B41778) derivative bearing a metal-chelating group. The synthesis would involve a simple condensation reaction as depicted below:

In such a probe, the fluorescence of the tetrahydroquinoline moiety might be quenched in the free state. Upon binding of a target metal ion to the chelating group, a conformational change or an alteration of the electronic structure could restrict photoinduced electron transfer (PET), leading to an enhancement of the fluorescence signal.

Data on Related Quinoline-Based Probes:

While specific data for probes based on this compound is scarce, the broader class of quinoline derivatives has been extensively studied as fluorescent probes. The following table provides examples of the performance of probes based on the fully aromatic quinoline scaffold to illustrate the potential of this class of compounds.

| Probe Derivative (Scaffold) | Target Analyte | Sensing Mechanism | Detection Limit |

| 8-Hydroxyquinoline based | Zn²⁺ | Chelation Enhanced Fluorescence (CHEF) | Nanomolar range |

| Quinoline-sulfonamide | Cu²⁺ | Photoinduced Electron Transfer (PET) | Micromolar range |

| Quinoline-hydrazone | Fe³⁺ | "Turn-off" fluorescence quenching | Micromolar range |

It is important to note that the photophysical properties, such as quantum yield and Stokes shift, of probes derived from this compound would need to be experimentally determined to fully assess their suitability for specific applications. The saturation in the carbocyclic ring is expected to influence the electronic transitions and thus the fluorescence characteristics compared to fully aromatic quinoline probes.

Conclusion and Future Perspectives in Research on 5,6,7,8 Tetrahydroquinoline 3 Carbaldehyde

Summary of Key Research Achievements and Contributions

Research on 5,6,7,8-Tetrahydroquinoline-3-carbaldehyde has established it as a pivotal intermediate in organic synthesis. The core tetrahydroquinoline scaffold is a recognized structural motif in various functional molecules.

Key achievements include:

Versatile Intermediate: The compound is primarily recognized as a versatile intermediate for the synthesis of more complex heterocyclic systems. Its aldehyde functional group and the tetrahydroquinoline ring system offer multiple sites for chemical modification.

Fundamental Reactions: The primary reactivity of the aldehyde group has been well-documented, including its oxidation to the corresponding carboxylic acid and reduction to the alcohol. The aromatic portion of the ring system is also known to undergo electrophilic substitution reactions.

Synthesis of Novel Fluorophores: A significant contribution has been the use of related quinoline-3-carbaldehyde derivatives in the synthesis of advanced functional materials. For instance, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde has been used as a substrate in Suzuki-Miyaura cross-coupling reactions to produce 4,6,8-triarylquinoline-3-carbaldehydes. mdpi.com These derivatives have been investigated for their photophysical properties and potential use in optoelectronics. mdpi.com

Structural Elucidation: Crystallographic studies on tetrahydroquinoline derivatives have provided insight into their three-dimensional structure, revealing that the saturated ring often adopts a conformation between a half-chair and a sofa form.

The following table summarizes the fundamental chemical transformations of this compound.

| Reaction Type | Reagent Examples | Product Type |

| Oxidation | Potassium permanganate (B83412) (KMnO4) | Carboxylic Acid |

| Reduction | Sodium borohydride (B1222165) (NaBH4) | Alcohol |

| Nucleophilic Addition | Anilines | Imine (Schiff Base) |

| Electrophilic Substitution | - | Substituted Tetrahydroquinoline |

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of the core 5,6,7,8-tetrahydroquinoline (B84679) structure has seen significant innovation, moving towards more efficient and environmentally friendly methods. These advancements are crucial for the future availability and derivatization of this compound.

Advanced Catalysis: Modern synthetic routes for the tetrahydroquinoline scaffold employ a range of catalysts. Gold-catalyzed intramolecular hydroarylation and iridium-catalyzed direct cyclization are examples of efficient modern methods. organic-chemistry.org A patented method describes a continuous one-pot process for synthesizing 5,6,7,8-tetrahydroquinoline from quinoline (B57606) using a specially prepared palladium catalyst for both hydrogenation and isomerization, which significantly reduces reaction temperature and improves yield. google.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are emerging as a key tool for creating complex derivatives. This methodology has been successfully applied to halogenated quinoline-3-carbaldehydes to synthesize triaryl-substituted analogs, which possess tunable photophysical properties. mdpi.com

Chiral Ligand Development: The broader tetrahydroquinoline scaffold is being used to develop novel chiral ligands for asymmetric catalysis. For example, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal complexes for asymmetric transfer hydrogenation, a key reaction in producing enantiomerically pure compounds. mdpi.comnih.govresearchgate.net While not directly involving the 3-carbaldehyde derivative, this highlights the importance of the core structure in developing new catalytic systems.

Potential for Novel Chemical Transformations and Reaction Discovery

The unique combination of a reactive aldehyde and a modifiable heterocyclic core in this compound opens avenues for discovering new chemical transformations.

Multicomponent Reactions: The aldehyde functionality is well-suited for use in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step. This could lead to the discovery of novel scaffolds based on the tetrahydroquinoline framework.

Condensation Reactions: The aldehyde group can readily participate in condensation reactions with various nucleophiles. Research has shown the reaction of 4,6,8-triarylquinoline-3-carbaldehydes with 4-fluoroaniline (B128567) to form imines, and subsequent reduction of the aldehyde to an alcohol. mdpi.comresearchgate.net This demonstrates the potential for creating a diverse library of derivatives with varied electronic and steric properties.

Tandem Reactions: The development of tandem or cascade reactions starting from this compound or its precursors could provide efficient pathways to complex polycyclic systems. For instance, a reaction could be designed that first modifies the aldehyde and then induces a cyclization involving the tetrahydroquinoline ring.

Advancements in Computational and Spectroscopic Characterization Techniques

The characterization of this compound and its derivatives is increasingly supported by sophisticated analytical and computational methods, providing deeper insights into their structure and properties.

Spectroscopic Analysis: A combination of spectroscopic techniques is routinely used for structural confirmation. These include Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and various forms of mass spectrometry (MS, HRMS, GC-MS). mdpi.comnih.gov These methods are essential for confirming the outcome of synthetic transformations.

Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional structure of these molecules and their derivatives in the solid state. mdpi.comnih.gov This information is crucial for understanding structure-property relationships.

Computational Chemistry: Computational studies are becoming indispensable for predicting and explaining the chemical behavior of these compounds. Density Functional Theory (DFT) calculations can be used to understand electronic structure, predict spectroscopic properties, and elucidate reaction mechanisms. mdpi.com For example, computational methods have been used to explain the selectivity of formylation reactions in quinoline systems. mdpi.com Molecular docking and dynamics simulations, while often used in biological contexts, can also model interactions in materials science applications, such as the binding of a derivative to a surface or within a polymer matrix. mdpi.comresearchgate.net

The table below outlines the key characterization techniques applied to quinoline carbaldehyde derivatives.

| Technique | Information Provided |

| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of nuclei |

| Mass Spectrometry | Molecular weight, elemental composition |

| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, C-N) |

| UV-Vis Spectroscopy | Electronic transitions, photophysical properties |

| X-ray Crystallography | 3D molecular structure, bond lengths, bond angles |

| Computational Modeling | Electronic properties, reaction pathways, binding interactions |

Expanding Horizons in Non-Biological Applications of the Compound

While much of the research on the broader class of tetrahydroquinolines is biologically focused, this compound and its derivatives show significant promise in materials science.

Optoelectronic Materials: Derivatives such as 4,6,8-triarylquinoline-3-carbaldehydes are being explored for their potential in optoelectronic applications. These compounds can exhibit intramolecular charge transfer (ICT) and fluorescence, properties that are highly desirable for components in organic light-emitting diodes (OLEDs) and sensors. mdpi.com

Nonlinear Optical (NLO) Polymers: The polyarylquinoline scaffold can act as a π-conjugated bridge, a key component in materials with nonlinear optical properties. mdpi.com These materials are important for applications in telecommunications and optical computing.

Functional Dyes: Styrylquinoline derivatives, which can be synthesized from quinoline carbaldehydes, are known to be dyes with enhanced photoluminescent and electroluminescent properties. mdpi.com This opens up possibilities for creating novel dyes and probes for various technological applications.

The future of research on this compound is bright, with expanding applications beyond its traditional role as a synthetic intermediate. The development of more efficient synthetic methods, coupled with advanced characterization and computational tools, will undoubtedly lead to the discovery of novel transformations and materials with unique properties.

Q & A

Q. Q1. What are the critical parameters for synthesizing 5,6,7,8-Tetrahydroquinoline-3-carbaldehyde with high purity?

Answer: Key parameters include:

- Catalytic systems : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) with phosphine ligands (e.g., PCy₃) are effective for Suzuki-Miyaura cross-coupling reactions to introduce substituents on the quinoline scaffold .

- Reaction conditions : Optimize temperature (e.g., 90°C) and solvent systems (dioxane–water, 4:1 v/v) to balance reactivity and stability of intermediates .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane (e.g., 10% ethyl acetate) to isolate the aldehyde derivative, confirmed via TLC (Rf ≈ 0.23) .

Q. Q2. How can researchers verify the structural identity of this compound?

Answer: Use a combination of:

- Spectroscopy :

- ¹H/¹³C NMR : Characterize aromatic protons (δ ~7.2–8.5 ppm) and aldehyde protons (δ ~9.3–10.4 ppm) .

- FT-IR : Confirm the aldehyde group (νmax ~1684 cm⁻¹ for C=O stretch) .

- Mass spectrometry : HRMS (e.g., m/z 464.2016 for MH⁺) matches theoretical values to validate molecular formula .

- Reference data : Cross-check with NIST Chemistry WebBook for spectral databases .

Intermediate-Level Research Questions

Q. Q3. What analytical challenges arise in quantifying trace impurities in this compound?

Answer: Challenges include:

- Co-elution in chromatography : Overchlorinated byproducts (e.g., ~3% in some syntheses) may co-elute with the target compound. Use high-resolution GC-MS or HPLC with photodiode array detection to resolve overlaps .

- Sensitivity limits : For trace aldehydes, derivatize with hydrazine reagents (e.g., 2,4-dinitrophenylhydrazine) to enhance UV/VIS detection .

Q. Q4. How can researchers optimize reaction yields for derivatives of this compound?

Answer: Strategies include:

- Substituent effects : Electron-withdrawing groups (e.g., chloro, methoxy) at positions 5 and 8 increase electrophilicity of the aldehyde, enhancing reactivity in condensation reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in nucleophilic substitutions .

- Kinetic monitoring : Use in-situ FT-IR or Raman spectroscopy to track aldehyde consumption and adjust reaction time .

Advanced Research Questions

Q. Q5. What mechanistic insights explain the photophysical properties of this compound derivatives?

Answer:

- Conjugation effects : Extended π-systems (e.g., triarylvinyl substituents) enhance fluorescence via intramolecular charge transfer (ICT), observed in derivatives like 4,6,8-Tris(2-phenylethenyl)quinoline-3-carbaldehyde .

- Solvatochromism : Polar solvents stabilize excited states, shifting emission wavelengths (e.g., λem ~450–550 nm) .

- Experimental validation : Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes and quantum yields .

Q. Q6. How can computational methods guide the design of this compound-based catalysts?

Answer:

- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity and ligand-metal binding affinity .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) or metal surfaces to optimize catalytic sites .

- Validation : Compare computed spectroscopic data (e.g., NMR chemical shifts) with experimental results to refine models .

Data Contradiction Analysis

Q. Q7. How should researchers resolve discrepancies in reported melting points for this compound derivatives?

Answer:

- Source evaluation : Prioritize data from peer-reviewed journals (e.g., Molecules) or authoritative databases (NIST) over vendor catalogs .

- Experimental replication : Reproduce synthesis under standardized conditions (e.g., ethanol recrystallization, m.p. 199–200°C) .

- Impurity profiling : Use DSC (Differential Scanning Calorimetry) to detect eutectic mixtures that depress melting points .

Safety and Best Practices

Q. Q8. What safety protocols are critical when handling this compound in adsorption studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.